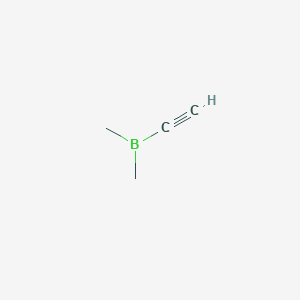
Borane, ethynyldimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Borane, ethynyldimethyl- is an organoboron compound characterized by the presence of a boron atom bonded to an ethynyl group and two methyl groups. This compound is part of the broader class of boranes, which are known for their unique chemical properties and applications in various fields of chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Borane, ethynyldimethyl- can be synthesized through various methods. One common approach involves the reaction of dimethylborane with acetylene under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of borane, ethynyldimethyl- often involves the use of specialized reactors that can handle the reactive nature of boranes. The process may include steps such as purification and stabilization to ensure the compound’s quality and safety for further applications.
Análisis De Reacciones Químicas
Types of Reactions
Borane, ethynyldimethyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of boron oxides.
Reduction: In this reaction, the compound can act as a reducing agent, donating electrons to other molecules.
Substitution: This involves the replacement of one of the groups attached to the boron atom with another group.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reaction is typically carried out at elevated temperatures.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under mild conditions.
Substitution: Various nucleophiles can be used, and the reaction conditions depend on the specific nucleophile and desired product.
Major Products
Aplicaciones Científicas De Investigación
Borane, ethynyldimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions.
Biology: The compound’s unique properties make it useful in the study of boron-containing biomolecules.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its ability to form strong bonds with other elements.
Mecanismo De Acción
The mechanism by which borane, ethynyldimethyl- exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylborane: Similar in structure but lacks the ethynyl group.
Triethylborane: Contains three ethyl groups instead of two methyl groups and an ethynyl group.
Borane-tetrahydrofuran complex: A commonly used borane complex in organic synthesis.
Uniqueness
Borane, ethynyldimethyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and properties compared to other boranes. This makes it particularly useful in specific chemical reactions and applications where other boranes may not be as effective.
Propiedades
Número CAS |
478015-55-3 |
|---|---|
Fórmula molecular |
C4H7B |
Peso molecular |
65.91 g/mol |
Nombre IUPAC |
ethynyl(dimethyl)borane |
InChI |
InChI=1S/C4H7B/c1-4-5(2)3/h1H,2-3H3 |
Clave InChI |
PJKNDTSEEMEQRT-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
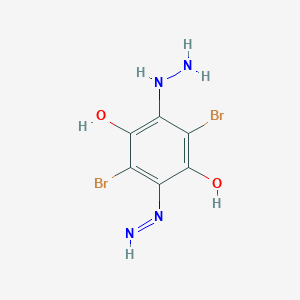
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)
![2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol](/img/structure/B14237378.png)
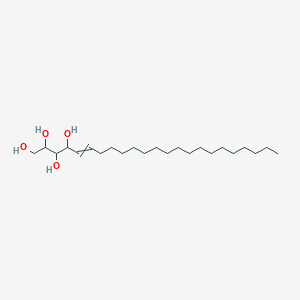
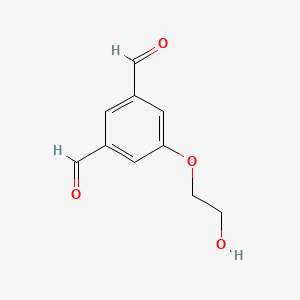

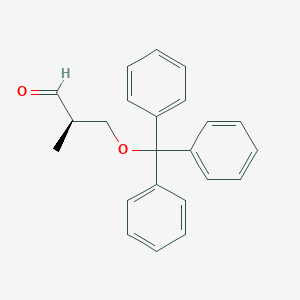
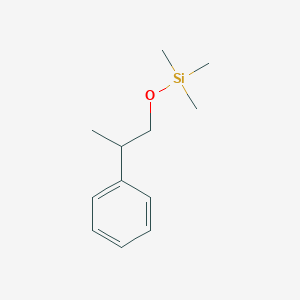
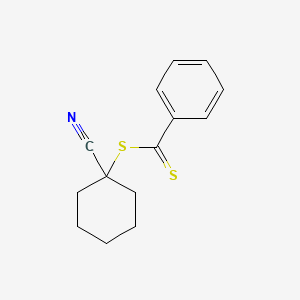
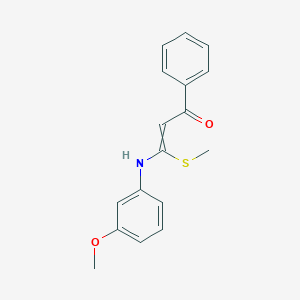
![2-Propenamide, N,N-bis[(1R)-1-phenylethyl]-](/img/structure/B14237433.png)
![2,3,3-Trimethylbutan-2-yl [(2-hydroxy-5-nitrophenyl)methyl]phosphonate](/img/structure/B14237443.png)
